molecular formula C11H14BClO3 B6321844 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096997-03-2

4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No. B6321844
CAS RN: 2096997-03-2
M. Wt: 240.49 g/mol
InChI Key: KPFOUNLCXYZAQH-UHFFFAOYSA-N
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Description

4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol (4-CPDP) is a highly versatile compound with a wide range of potential applications in scientific research. It is a member of the class of compounds known as boronic acids, which are known for their strong binding affinity to certain molecules, such as sugars and amines. This property makes 4-CPDP an attractive compound for use in a variety of laboratory experiments.

Scientific Research Applications

4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has a wide range of potential scientific research applications. It has been used in the synthesis of various compounds, such as heterocyclic compounds, amines, and polymers. It has also been used as a catalyst in organic reactions, a ligand in coordination chemistry, and a reagent in bioconjugation reactions. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has been used in the synthesis of boronic acid-containing peptides and proteins, which are used for applications such as drug delivery and drug target identification.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is based on its strong binding affinity to certain molecules, such as sugars and amines. 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol forms a covalent bond with the target molecule, which is stabilized by hydrogen bonding and electrostatic interactions. This covalent bond is very stable and can only be broken by hydrolysis or other chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol are still being studied. However, it has been shown to have anti-bacterial and anti-fungal activity. It has also been shown to have anti-inflammatory and anti-tumorigenic effects, as well as antioxidant and anti-aging properties. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is highly versatile and can be used in a variety of applications. It is also relatively easy to synthesize and can be obtained in high yields and purity. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is relatively stable and can be stored for long periods of time.
However, there are some limitations to the use of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol in laboratory experiments. It is not soluble in water, so it must be dissolved in an organic solvent, such as dichloromethane. Additionally, it is sensitive to light and must be stored in the dark.

Future Directions

The potential future directions for 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol are numerous. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the development of new drugs or drug delivery systems. Additionally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used in the development of new materials and sensors. Finally, 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol could be used in the development of new methods for the detection and quantification of molecules in biological samples.

Synthesis Methods

4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is synthesized by a two-step process, beginning with the reaction of 4-chlorophenol with boron trifluoride etherate in dichloromethane. The product is then reacted with 5,5-dimethyl-1,3,2-dioxaborinan-2-yl chloride in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol in high yields and purity.

properties

IUPAC Name

4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BClO3/c1-11(2)6-15-12(16-7-11)9-5-8(13)3-4-10(9)14/h3-5,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFOUNLCXYZAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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